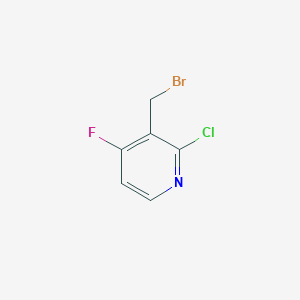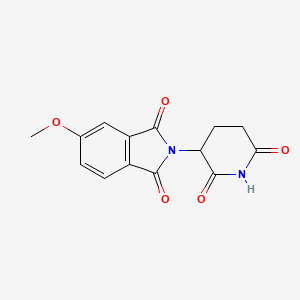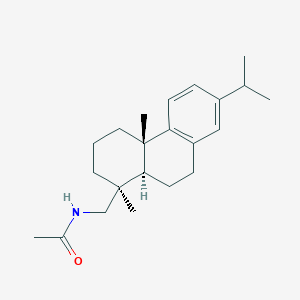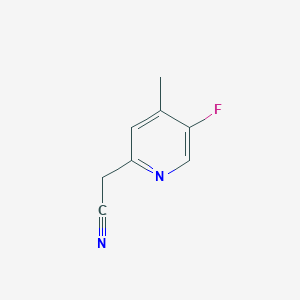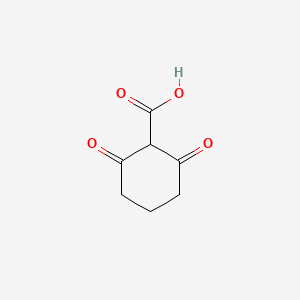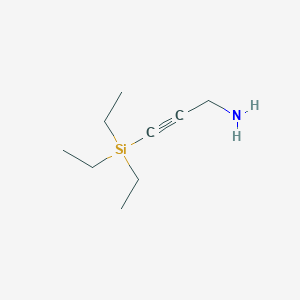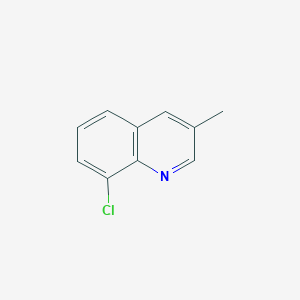
8-Chloro-3-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylquinoline typically involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. This intermediate is then chlorinated using bis(trichloromethyl) carbonate under the action of an organic base to yield this compound .
Industrial Production Methods: For large-scale production, the process is optimized to avoid the release of corrosive gases and to ensure the reaction is suitable for industrial applications. This involves using environmentally friendly solvents and catalysts to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-3-methylquinoline has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-methylquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Pathways Involved: The inhibition of these enzymes leads to the fragmentation of bacterial DNA, ultimately causing cell death.
Comparación Con Compuestos Similares
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloro-8-methylquinoline
- 3-Methylquinoline-8-sulfonyl chloride
Comparison: 8-Chloro-3-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8ClN |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
8-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3 |
Clave InChI |
RYBQMBBAJBOCOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






